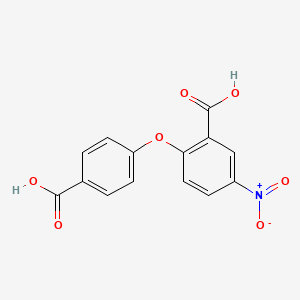
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is an organic compound that features both carboxylic acid and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-nitroisophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)-5-aminobenzoic acid.
Reduction: 2-(4-Carboxyphenoxy)-5-nitrobenzyl alcohol.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Carboxyphenoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes and inhibit their activity by forming stable complexes. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Carboxyphenoxy)isophthalic acid: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-(4-Carboxyphenoxy)terephthalic acid: Contains a similar phenoxy and carboxylic acid structure but differs in the position of the carboxyl groups.
Uniqueness
2-(4-Carboxyphenoxy)-5-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro functional groups, which confer distinct chemical reactivity and potential applications in various fields. The nitro group, in particular, enhances its ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
88086-68-4 |
|---|---|
Molekularformel |
C14H9NO7 |
Molekulargewicht |
303.22 g/mol |
IUPAC-Name |
2-(4-carboxyphenoxy)-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9NO7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(15(20)21)7-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
MHKGKOKORYRAQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide](/img/structure/B14377709.png)
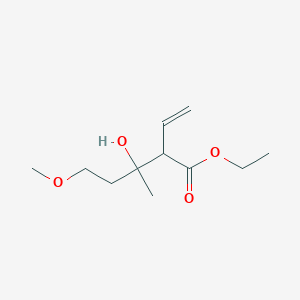

![3-[2-(5-Chloro-3,3-dimethyl-3H-indol-2-yl)ethenyl]-1,2-diethyl-1H-indole](/img/structure/B14377724.png)
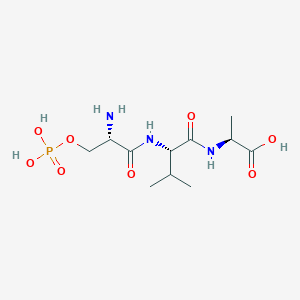
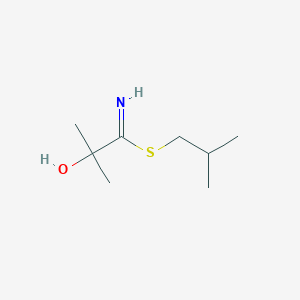
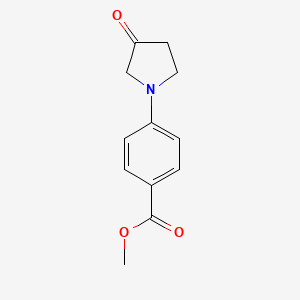
![1-[(Hexylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14377735.png)

![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(3-methylphenyl)urea](/img/structure/B14377750.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14377751.png)
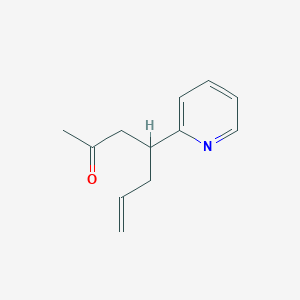
![Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-ethyl-](/img/structure/B14377762.png)
![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
